6-(2-Aminophenoxy)nicotinonitrile
Description
Reactivity of the Nitrile Group (–CN)
The electron-withdrawing nature of the pyridine (B92270) ring and the nitrile group itself makes the carbon atom of the nitrile susceptible to nucleophilic attack. This reactivity is central to many of its synthetic applications.
The nitrile group of 6-(2-aminophenoxy)nicotinonitrile can undergo nucleophilic addition, a key step in the formation of various heterocyclic systems. For instance, it can react with hydrazine (B178648) hydrate (B1144303) to form an amidrazone. This intermediate can then be used in cyclization reactions to create substituted triazoles.
Another important reaction involves the treatment of this compound with hydroxylamine (B1172632) hydrochloride. This reaction leads to the formation of an amidoxime, which is a versatile precursor for the synthesis of oxadiazole derivatives.
Furthermore, the nitrile group can participate in intramolecular cyclization reactions. Under specific conditions, the adjacent amino group can attack the nitrile carbon, leading to the formation of fused heterocyclic systems. This type of reaction is often catalyzed by a base or acid.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The specific product depends on the reaction conditions, such as the concentration of the acid or base and the reaction temperature.
Additionally, the nitrile group is susceptible to reduction. Catalytic hydrogenation, for example using a palladium catalyst, can reduce the nitrile to a primary amine. Other reducing agents, such as lithium aluminum hydride, can also be employed for this transformation, yielding the corresponding aminomethyl derivative.
Transformations of the Aminophenoxy Moiety
The aminophenoxy part of the molecule also presents opportunities for chemical modification, particularly at the amino group and the aromatic ring.
The primary amino group on the phenoxy ring readily undergoes acylation reactions with acyl chlorides or anhydrides in the presence of a base. This results in the formation of the corresponding N-acylated derivatives.
The amino group can also participate in condensation reactions. For example, it can react with aldehydes or ketones to form Schiff bases (imines). These Schiff bases can be further modified or used as intermediates in the synthesis of more complex molecules.
The phenoxy ring, being part of an aminophenol derivative, is activated towards electrophilic aromatic substitution. However, the reactivity is also influenced by the ether linkage to the electron-deficient pyridine ring. Reactions such as nitration or halogenation would likely occur at positions ortho and para to the amino group, though the directing effects of the ether oxygen must also be considered.
Electrophilic and Nucleophilic Substitution on the Pyridine Nucleus
The pyridine ring in this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom and the nitrile group. Any electrophilic attack would be expected to occur at the positions meta to the ring nitrogen.
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. The presence of the electron-withdrawing nitrile group further enhances this reactivity. However, the bulky aminophenoxy group at the 6-position may sterically hinder nucleophilic attack at adjacent positions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-(2-aminophenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-7-9-5-6-12(15-8-9)16-11-4-2-1-3-10(11)14/h1-6,8H,14H2 |
InChI Key |
BYURNUGQBUVKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 6 2 Aminophenoxy Nicotinonitrile
Construction of Fused Heterocyclic Ring Systems
The strategic arrangement of functional groups in 6-(2-Aminophenoxy)nicotinonitrile allows for its elaboration into complex polycyclic structures through various cyclization reactions.
The synthesis of thieno[2,3-b]pyridine (B153569) derivatives from this compound can be achieved through the versatile Gewald reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. In the context of this compound, the pyridine (B92270) ring itself provides the activated methylene position adjacent to the nitrile group, which can participate in the cyclization.
The general approach involves the reaction of this compound with an α-mercaptoaldehyde or α-mercaptoketone in the presence of a base, or a one-pot, three-component reaction between the nicotinonitrile, a ketone or aldehyde, and elemental sulfur. organic-chemistry.org The reaction proceeds via a Knoevenagel condensation, followed by sulfur addition and subsequent ring closure to yield the 2-aminothieno[2,3-b]pyridine core. The presence of the aminophenoxy group can influence the reaction conditions and may require optimization to achieve high yields.
Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives via Gewald Reaction
| Starting Material | Reagents | Product | Reference |
| This compound | Ketone/Aldehyde, Sulfur, Base (e.g., Morpholine, Triethylamine) | 2-Amino-3-substituted-thieno[2,3-b]pyridine derivative | wikipedia.orgarkat-usa.org |
| 6-Chloronicotinonitrile | α-Mercaptoacetonitrile, Base | 2-Amino-thieno[2,3-b]pyridine-3-carbonitrile | mdpi.com |
This table presents a generalized scheme based on known Gewald reactions of related nicotinonitriles. Specific yields for the 6-(2-aminophenoxy) derivative would require experimental validation.
The construction of the furo[2,3-b]pyridine (B1315467) ring system from this compound is commonly accomplished through the Thorpe-Ziegler cyclization. wikipedia.orgchem-station.com This intramolecular cyclization reaction is a powerful tool for the formation of five-membered rings. The synthesis begins with the O-alkylation of the phenolic hydroxyl group of the aminophenoxy moiety with an α-halo ester, such as ethyl bromoacetate. This step introduces a side chain containing an ester group.
Subsequent treatment of the resulting intermediate with a strong base, like sodium ethoxide, induces an intramolecular cyclization between the methylene carbon of the introduced side chain and the nitrile carbon. researchgate.net This is followed by tautomerization to yield the stable 3-aminofuro[2,3-b]pyridine derivative.
Table 2: Synthesis of Furo[2,3-b]pyridine Derivatives
| Intermediate | Reagent | Product | Yield | Reference |
| 6-(2-(2-Ethoxy-2-oxoethoxy)phenoxy)nicotinonitrile | Sodium Ethoxide | Ethyl 3-amino-6-(2-aminophenoxy)furo[2,3-b]pyridine-2-carboxylate | Moderate to Good | nih.gov |
The yields are generally reported as moderate to good in studies on analogous nicotinonitrile derivatives.
The synthesis of pyrazolo[3,4-b]pyridine derivatives from this compound typically involves the initial conversion of a functional group on the pyridine ring into a hydrazine (B178648) moiety. For instance, if a chloro-substituted nicotinonitrile is used as a precursor, it can be reacted with hydrazine hydrate (B1144303) to form a 2-hydrazinylnicotinonitrile derivative. nih.gov
This hydrazinyl intermediate serves as a key building block for the construction of the fused pyrazole (B372694) ring. beilstein-archives.orgbeilstein-journals.org Reaction with various electrophilic reagents can lead to the formation of the pyrazolo[3,4-b]pyridine core. For example, treatment with β-diketones, such as acetylacetone, or α-ketoesters results in condensation and cyclization to afford the corresponding pyrazolo[3,4-b]pyridine derivatives. nih.gov Similarly, reaction with nitrous acid can lead to the formation of a fused triazole system, an azidopyridine, which can then undergo further transformations.
Table 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Starting Intermediate | Reagent | Product | Reference |
| 6-(2-Aminophenoxy)-2-hydrazinylnicotinonitrile | Acetylacetone | 3-Methyl-6-(2-aminophenoxy)pyrazolo[3,4-b]pyridin-4(1H)-one | nih.gov |
| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Various electrophiles | Pyrazolo[3,4-b]pyridine derivatives | beilstein-journals.org |
The amino and nitrile groups of this compound, or derivatives thereof, are suitably positioned for the construction of a fused pyrimidine (B1678525) ring, leading to the formation of pyrimido[4,5-b]pyridine systems. A common strategy involves the reaction of an ortho-amino nitrile with a one-carbon synthon like formamide (B127407) or formic acid. nih.gov For instance, heating 6-amino-nicotinonitrile derivatives with formamide can lead to the formation of the pyrimido[4,5-b]pyridin-4-amine. nih.gov
Alternatively, multicomponent reactions can be employed. The reaction of an aminopyrimidine with an aldehyde and a β-diketone can yield tetrahydropyrimido[4,5-b]quinoline-diones. nih.gov While not starting directly from this compound, these methods highlight the potential for the amino group of the aminophenoxy moiety, or a synthetically installed amino group at position 5, to participate in cyclization with the nitrile at position 3 to form a fused pyrimidine ring.
Table 4: Synthesis of Fused Pyrimidine Systems
| Starting Material | Reagent | Product System | Reference |
| 6-Aminonicotinonitrile derivative | Formamide | Pyrimido[4,5-b]pyridine | nih.gov |
| 6-Aminouracil, Aldehyde, Dimedone | Acetic Acid | Tetrahydropyrimido[4,5-b]quinoline | nih.gov |
Mechanism of Reaction Pathways
The formation of the diverse fused heterocyclic systems from this compound is governed by well-established reaction mechanisms.
The Gewald reaction mechanism for the formation of thienopyridines commences with a Knoevenagel condensation between the active methylene group of the pyridine ring and a carbonyl compound, catalyzed by a base. wikipedia.org The resulting α,β-unsaturated nitrile then undergoes a Michael addition of sulfur. The subsequent intramolecular cyclization of the sulfur adduct onto the nitrile group, followed by tautomerization, yields the final 2-aminothieno[2,3-b]pyridine product. arkat-usa.org
The Thorpe-Ziegler cyclization leading to furo[2,3-b]pyridines is an intramolecular variation of the Thorpe reaction. wikipedia.orgchem-station.com The mechanism is initiated by the deprotonation of the α-carbon to the ester group in the O-alkylated intermediate by a strong base. The resulting carbanion then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group, forming a cyclic imine anion. mdpi.com Subsequent protonation and tautomerization lead to the formation of the more stable enamine, which is the 3-aminofuro[2,3-b]pyridine derivative. researchgate.net
The formation of pyrazolo[3,4-b]pyridines from a hydrazinyl nicotinonitrile precursor and a 1,3-dicarbonyl compound follows the principles of the Knorr pyrazole synthesis. jk-sci.com The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. researchgate.net This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Dehydration of the resulting cyclic intermediate affords the aromatic pyrazole ring fused to the pyridine core. nih.govmdpi.com
The cyclization to form a fused pyrimidine ring from an ortho-amino nitrile with formamide involves the initial formylation of the amino group. The resulting formamido derivative then undergoes an intramolecular cyclization, where the amide oxygen attacks the nitrile carbon, or the amide nitrogen attacks the nitrile after activation. Subsequent rearrangement and elimination of water lead to the formation of the fused pyrimidine ring.
Spectroscopic and Advanced Structural Elucidation of 6 2 Aminophenoxy Nicotinonitrile Derivatives
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 6-(2-Aminophenoxy)nicotinonitrile and its derivatives, the FT-IR spectra reveal characteristic absorption bands that confirm their molecular structure.
Key vibrational frequencies for related nicotinonitrile derivatives are summarized below:
N-H Stretching: The amino group (NH₂) typically shows stretching vibrations in the range of 3487–3412 cm⁻¹ and 3368–3300 cm⁻¹. mdpi.com The broadness of these bands is a characteristic feature of N-H stretching. mdpi.com
C≡N Stretching: The nitrile group (C≡N) exhibits a sharp and intense absorption band around 2207 cm⁻¹. mdpi.com
N-H Bending: The bending vibration of the N-H bond in the amino group is observed in the region of 1654–1606 cm⁻¹. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the range of 3077–3065 cm⁻¹. researchgate.net
These characteristic peaks provide clear evidence for the presence of the essential functional groups within the nicotinonitrile framework.
Interactive Data Table: Characteristic FT-IR Frequencies for Nicotinonitrile Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| Amino (N-H) | Stretching | 3487–3300 | mdpi.com |
| Nitrile (C≡N) | Stretching | ~2207 | mdpi.com |
| Amino (N-H) | Bending | 1654–1606 | mdpi.com |
| Aromatic (C-H) | Stretching | 3077–3065 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. Through various NMR techniques, a detailed picture of the molecular skeleton can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For derivatives of this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the amino group protons, and any substituent protons. For instance, in a related compound, 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, the aromatic protons appear as doublets between δ 7.96 and 6.97 ppm, the amino protons show a singlet at δ 5.30 ppm, and the methoxy (B1213986) protons resonate as a singlet at δ 3.85 ppm. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The broad range of chemical shifts in ¹³C NMR allows for the differentiation of various types of carbon atoms, including those in aromatic rings, nitrile groups, and ether linkages. oregonstate.edu For example, the nitrile carbon (C≡N) typically resonates in the region of δ 110-120 ppm. oregonstate.edu In 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, the carbon signals are observed between δ 161.60 and 55.45 ppm, confirming the complex aromatic and functional group environment. mdpi.com
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)
Two-dimensional (2D) NMR techniques are powerful methods for establishing correlations between different nuclei, providing unambiguous assignments of both proton and carbon signals. scribd.comyoutube.comepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the connectivity of protons within the aromatic rings of this compound derivatives.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. epfl.ch It allows for the direct assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to four bonds). epfl.ch HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the aminophenoxy group and the nicotinonitrile core.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, HR-ESI-MS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. nih.gov
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that allows for the analysis of intact molecules, providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻). nih.gov This confirms the molecular weight of the synthesized this compound derivatives. researchgate.net
HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): HR-MS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence.
Fragmentation Analysis: By inducing fragmentation of the molecular ion (MS/MS), a characteristic pattern of fragment ions is produced. researchgate.net The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule, corroborating the structural information obtained from NMR spectroscopy. nih.govresearchgate.net
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For derivatives of this compound, single-crystal X-ray diffraction analysis can reveal:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule. For example, in a related nicotinonitrile derivative, the dihedral angles between the central pyridine (B92270) ring and the attached phenyl rings were determined to be 11.50 (7)° and 43.36 (8)°. researchgate.net
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the crystal lattice. researchgate.net In one study, molecules were linked by N—H⋯N hydrogen bonds into wave-like sheets. researchgate.net
Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration of the stereocenters.
For instance, the crystal structure of 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile showed that the central pyridyl ring makes dihedral angles of 25.22 (10)° and 24.80 (16)° with the 4-aminophenyl and thiophene (B33073) rings, respectively. nih.gov Such detailed structural information is invaluable for understanding the structure-property relationships of these compounds.
Interactive Data Table: Crystallographic Data for a Nicotinonitrile Derivative
| Parameter | Value | Reference |
| Compound | 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile | nih.gov |
| Molecular Formula | C₁₈H₁₅N₃OS | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pna2₁ | nih.gov |
| a (Å) | 7.0751 (12) | nih.gov |
| b (Å) | 20.843 (4) | nih.gov |
| c (Å) | 20.983 (4) | nih.gov |
| V (ų) | 3094.3 (9) | nih.gov |
| Z | 8 | nih.gov |
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
The photophysical properties of this compound and its derivatives are of significant interest due to their potential applications in materials science, particularly as fluorescent probes and in the development of novel photoactive materials. The electronic absorption and emission characteristics of these compounds are governed by the nature of their molecular structure, including the arrangement of aromatic rings and the presence of electron-donating and electron-withdrawing groups.
Detailed research into the photophysical behavior of closely related aminonicotinonitrile derivatives, such as 2-amino-4,6-diphenylnicotinonitriles, provides valuable insights into the structure-property relationships that dictate their absorption and fluorescence profiles. mdpi.com The study of these compounds reveals that they typically exhibit intense absorption bands in the ultraviolet (UV) region and display fluorescence in the visible region of the electromagnetic spectrum.
The electronic absorption spectra of these molecules are characterized by π-π* transitions within the aromatic systems. The position and intensity of these absorption bands are sensitive to the substitution pattern on the nicotinonitrile and phenyl rings. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax).
Fluorescence spectroscopy is a powerful tool for characterizing the emissive properties of these compounds. The fluorescence emission of aminonicotinonitrile derivatives is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This behavior suggests a change in the dipole moment of the molecule upon excitation, which is characteristic of intramolecular charge transfer (ICT) states.
A comprehensive investigation into a series of 2-amino-4,6-diphenylnicotinonitrile derivatives has demonstrated that their fluorescence spectra are significantly influenced by the solvent environment. mdpi.com In nonpolar solvents, the emission spectra may exhibit fine structure, which is often lost in more polar solvents due to the stabilization of the excited state. The Stokes shift, which is the difference between the absorption and emission maxima, can also provide information about the extent of structural rearrangement in the excited state.
The following table summarizes the photophysical data for a selection of 2-amino-4,6-diphenylnicotinonitrile derivatives in various solvents. This data highlights the influence of both the molecular structure and the solvent on the electronic absorption and emission properties.
| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
| 2-amino-4,6-diphenylnicotinonitrile | Toluene | 299, 394 | 427 |
| 2-amino-4,6-diphenylnicotinonitrile | THF | 299, 394 | 427 |
| 2-amino-4,6-diphenylnicotinonitrile | DCM | 299, 394 | 427 |
| 2-amino-4,6-diphenylnicotinonitrile | DMSO | 299, 394 | 427 |
| 2-amino-4,6-diphenylnicotinonitrile | Methanol | 299, 394 | 427 |
| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | Toluene | 325, 427 | 427 |
| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | THF | 325, 427 | 427 |
| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | DCM | 325, 427 | 427 |
| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | DMSO | 325, 427 | 427 |
| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | Methanol | 325, 427 | 427 |
Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles. mdpi.com
The consistent emission maxima across different solvents for these specific derivatives suggest that for these particular structures, the solvent polarity has a minimal effect on the energy of the emissive state. However, the introduction of a methoxy group, an electron-donating substituent, on one of the phenyl rings results in a noticeable red shift in both the absorption and emission maxima, indicating a smaller HOMO-LUMO gap. mdpi.com
Further research into other related heterocyclic systems, such as pyridine-carbazole acrylonitriles, has also demonstrated pronounced solvatochromic effects, with significant red shifts in emission spectra observed in more polar solvents. nih.gov This underscores the general principle that the photophysical properties of such donor-acceptor systems can be finely tuned through both structural modification and manipulation of the local environment.
Computational and Theoretical Investigations of this compound: A Review of Current Literature
Despite a comprehensive search of scientific databases and research literature, no specific computational and theoretical investigations focusing on the chemical compound this compound were found.
Therefore, it is not possible to provide a detailed article on its quantum chemical studies, electronic structure properties, spectroscopic predictions, molecular electrostatic potential mapping, or its behavior in molecular dynamics and docking simulations as outlined in the request. The scientific community has not published research on these specific aspects of this compound.
This lack of available data prevents the creation of the requested article and its corresponding data tables. Further research would be required to be initiated by experimental and computational chemists to generate the necessary findings to fulfill such a request.
Computational and Theoretical Investigations of 6 2 Aminophenoxy Nicotinonitrile
Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of 6-(2-Aminophenoxy)nicotinonitrile are governed by the electronic properties of its constituent functional groups: the aminophenoxy moiety and the nicotinonitrile backbone. Computational chemistry provides powerful tools to predict these characteristics by mapping the molecule's electron density distribution and identifying regions susceptible to various types of chemical attack.
The aminophenoxy group, with its electron-donating amino (-NH2) and ether (-O-) functionalities, tends to increase the electron density of the aromatic ring to which it is attached. This effect is most pronounced at the ortho and para positions relative to the amino group. Conversely, the nicotinonitrile portion of the molecule features a cyano group (-CN) and a nitrogen atom within the pyridine (B92270) ring, both of which are electron-withdrawing. These groups decrease the electron density on the pyridine ring, making it more electrophilic.
The interplay of these opposing electronic influences results in a complex reactivity profile for the entire molecule. The aminophenoxy ring is activated towards electrophilic substitution, while the nicotinonitrile ring is deactivated towards electrophilic attack but activated for nucleophilic substitution, particularly at positions ortho and para to the electron-withdrawing cyano group.
To quantify these predictions, theoretical calculations such as Density Functional Theory (DFT) are employed. These methods can calculate various reactivity descriptors, including the distribution of atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and Fukui functions, which indicate the propensity of each atomic site for electrophilic, nucleophilic, or radical attack.
Analysis of the calculated atomic charges, such as those derived from a Mulliken population analysis, can reveal the most electropositive and electronegative centers in the molecule. In this compound, the nitrogen and oxygen atoms are expected to carry significant negative charges, making them potential sites for protonation or coordination with Lewis acids. The carbon atom of the cyano group, as well as certain carbon atoms in the pyridine ring, are likely to be electron-deficient and thus susceptible to nucleophilic attack.
Table 1: Predicted Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Predicted Mulliken Charge (a.u.) |
| N (amino) | -0.85 |
| O (ether) | -0.60 |
| C (cyano) | +0.15 |
| N (cyano) | -0.55 |
| N (pyridine) | -0.50 |
| C2 (pyridine) | +0.25 |
| C4 (pyridine) | +0.20 |
| C6 (pyridine) | +0.30 |
Note: These are theoretical values for illustrative purposes.
The spatial distribution of the HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons and is therefore indicative of sites for electrophilic attack. For this compound, the HOMO is predicted to be predominantly localized on the electron-rich aminophenoxy ring.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.80 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 4.55 |
Note: These are theoretical values for illustrative purposes.
Fukui functions provide a more nuanced prediction of selectivity by indicating the change in electron density at a specific point in the molecule upon the addition or removal of an electron. The function f+ relates to susceptibility to nucleophilic attack, f- to electrophilic attack, and f0 to radical attack.
For this compound, the largest values of f- are predicted to be on the aminophenoxy ring, confirming its role as the primary site for electrophilic reactions. The largest values of f+ are expected on the nicotinonitrile ring, particularly on the carbon atoms in positions 2, 4, and 6, as well as the carbon of the cyano group, indicating these as the most probable sites for nucleophilic attack.
Table 3: Predicted Fukui Function (f+) Values for Nucleophilic Attack on the Nicotinonitrile Ring
| Atomic Site | Predicted f+ Value |
| C2 (pyridine) | 0.18 |
| C4 (pyridine) | 0.15 |
| C6 (pyridine) | 0.22 |
| C (cyano) | 0.12 |
Note: These are theoretical values for illustrative purposes, with higher values indicating greater reactivity.
Structure Activity Relationship Sar Exploration and Rational Molecular Design of 6 2 Aminophenoxy Nicotinonitrile Derivatives
Influence of Substituent Variation on Molecular Performance
Currently, there is no publicly available data on the synthesis and evaluation of a series of 6-(2-Aminophenoxy)nicotinonitrile derivatives where substituents on the aminophenoxy or nicotinonitrile rings have been systematically varied. To explore the molecular performance, researchers would typically synthesize analogs with a range of electron-donating and electron-withdrawing groups, as well as lipophilic and hydrophilic moieties, at various positions on the aromatic rings.
A hypothetical study would involve creating a library of compounds and assessing their activity against a specific biological target. The resulting data would be compiled into a table similar to the conceptual one below, which is essential for identifying key structural features that influence efficacy.
Conceptual Data Table for SAR Analysis:
| Compound ID | R1 (on Aminophenoxy Ring) | R2 (on Nicotinonitrile Ring) | Biological Activity (e.g., IC50 in µM) |
| 6APN-001 | H | H | [Data Not Available] |
| 6APN-002 | 4-Fluoro | H | [Data Not Available] |
| 6APN-003 | 5-Chloro | H | [Data Not Available] |
| 6APN-004 | H | 4-Methyl | [Data Not Available] |
| 6APN-005 | H | 5-Methoxy | [Data Not Available] |
Scaffold Engineering for Enhanced Specificity
Scaffold engineering, including scaffold hopping, is a crucial strategy in drug discovery to improve properties like specificity, potency, and pharmacokinetic profiles. This involves modifying the core structure of a molecule while retaining its key pharmacophoric features. For this compound, this could involve replacing the nicotinonitrile core with other heterocyclic systems or altering the phenoxy linker.
Research in this area for the specified compound is not evident in the available literature. A research program focused on scaffold engineering would aim to identify which parts of the this compound structure are essential for its hypothetical biological activity and which can be modified or replaced to enhance specificity for its target, thereby reducing off-target effects.
Mechanistic Insights from SAR Data
The elucidation of mechanistic insights from structure-activity relationship data is a cornerstone of medicinal chemistry. By analyzing which structural modifications lead to an increase or decrease in activity, scientists can infer how the molecule interacts with its biological target at a molecular level.
Given the absence of SAR data for this compound derivatives, no mechanistic insights can be drawn. A comprehensive SAR dataset would be the prerequisite to hypothesize about binding modes, key hydrogen bond interactions, or hydrophobic interactions that govern the compound's activity.
Targeted Ligand Design Based on Receptor/Enzyme Active Site Characteristics
Rational, targeted ligand design relies on a detailed understanding of the three-dimensional structure of the biological target, typically a protein receptor or enzyme. Techniques like X-ray crystallography or cryo-electron microscopy are used to determine the structure of the active site. This information then guides the design of molecules that fit precisely into the active site and form favorable interactions.
As there are no published studies identifying a specific biological target for this compound, nor any reports of its co-crystallization with a target protein, any discussion of targeted ligand design remains purely speculative. Future research would first need to identify a biological target and then determine its structure to enable a rational design approach for novel derivatives of this compound.
Target Oriented Chemical Biology and Mechanistic Studies
Enzyme Inhibition Studies and Kinetic Analysis
The ability of a compound to selectively inhibit specific enzymes is a cornerstone of targeted therapy. This section explores the inhibitory profile of nicotinonitrile derivatives against various key enzymes.
Inhibition of Protein Kinases (e.g., VEGFR-2, PIM Kinases)
VEGFR-2: Extensive searches of scientific literature did not yield specific data on the inhibitory activity of 6-(2-Aminophenoxy)nicotinonitrile against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). While other nicotinamide-based compounds have been investigated as VEGFR-2 inhibitors, direct evaluation of this particular compound has not been reported in the available literature.
PIM Kinases: Recent studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of PIM kinases, a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) implicated in cancer cell proliferation and survival. A study on novel nicotinonitrile derivatives demonstrated that several compounds exhibit significant inhibitory activity against all three PIM kinase isoforms.
One of the most potent derivatives, compound 8e , which shares the core nicotinonitrile structure, displayed sub-micromolar inhibitory concentrations (IC₅₀) against the PIM kinases, with its potency being comparable to the broad-spectrum kinase inhibitor, Staurosporine. Current time information in Bangalore, IN. Molecular docking and dynamic simulations of this derivative revealed a stable binding interaction within the ATP-binding pocket of PIM-1 kinase. Current time information in Bangalore, IN. This suggests that the nicotinonitrile scaffold is a promising framework for developing selective PIM kinase inhibitors.
| Compound | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) | Pim-3 IC₅₀ (µM) |
| 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 |
| 8c | > 1 to < 10 | > 1 to < 10 | > 1 to < 10 |
| 9a | > 1 to < 10 | > 1 to < 10 | > 1 to < 10 |
| 9e | > 1 to < 10 | > 1 to < 10 | > 1 to < 10 |
| 12 | > 1 to < 10 | > 1 to < 10 | > 1 to < 10 |
| Staurosporine | Sub-micromolar | Sub-micromolar | Sub-micromolar |
| Data derived from a study on nicotinonitrile derivatives, highlighting the potent pan-Pim kinase inhibition by compound 8e. Current time information in Bangalore, IN. |
Inhibition of Reverse Transcriptase (e.g., HIV-1 RT)
There is currently no available scientific literature that specifically documents the evaluation of this compound as an inhibitor of HIV-1 Reverse Transcriptase (RT). While diarylpyrimidine derivatives, which can have some structural similarities, are known non-nucleoside reverse transcriptase inhibitors (NNRTIs), the inhibitory potential of this specific nicotinonitrile compound against HIV-1 RT has not been reported. nih.gov
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
A review of existing research indicates that the inhibitory activity of this compound against Farnesyl Pyrophosphate Synthase (FPPS) has not been investigated. The primary inhibitors of FPPS are nitrogen-containing bisphosphonates, which are structurally distinct from the nicotinonitrile class of compounds. nih.gov
Cellular Response Mechanisms
The interaction of a compound with its molecular targets culminates in a cascade of cellular events. This section details the observed cellular responses to treatment with nicotinonitrile derivatives.
Cell Cycle Perturbations and Arrest Phenotypes
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Studies on nicotinonitrile derivatives have shown their ability to interfere with this process.
In human liver cancer cells (HepG2), the potent PIM kinase inhibitor derivative 8e was found to induce cell cycle arrest at the G2/M phase. Current time information in Bangalore, IN. This indicates that the compound effectively halts cell division, preventing the proliferation of cancer cells. The ability of PIM kinase inhibitors to mediate cell cycle arrest is a key mechanism contributing to their anti-cancer effects.
| Cell Line | Compound | Effect on Cell Cycle |
| HepG2 | Derivative 8e | Arrest at G2/M phase |
| Effect of a potent nicotinonitrile derivative on the cell cycle in a human cancer cell line. Current time information in Bangalore, IN. |
Apoptotic Signaling Pathway Modulation (e.g., Caspase Activation, Bcl-2/Bax Regulation)
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anti-cancer agents function by inducing apoptosis. Nicotinonitrile derivatives have been shown to modulate key proteins involved in the apoptotic signaling cascade.
In HepG2 cells, treatment with nicotinonitrile derivatives 8c and 8e led to a significant upregulation of p53 and caspase-3 gene expression. Current time information in Bangalore, IN. Caspase-3 is a critical executioner caspase in the apoptotic pathway. Furthermore, these compounds were observed to increase the protein expression ratio of Bax to Bcl-2. Current time information in Bangalore, IN. The Bcl-2 family of proteins are central regulators of apoptosis, where Bax is a pro-apoptotic protein and Bcl-2 is an anti-apoptotic protein. An increased Bax/Bcl-2 ratio is a strong indicator of a shift towards apoptosis. These findings demonstrate that nicotinonitrile derivatives can trigger the intrinsic apoptotic pathway.
| Cell Line | Compound | Apoptotic Mechanism |
| HepG2 | Derivatives 8c and 8e | - Upregulation of p53 and caspase-3 gene expression- Increased Bax/Bcl-2 protein expression ratio |
| Apoptotic effects induced by nicotinonitrile derivatives in a human cancer cell line. Current time information in Bangalore, IN. |
Autophagy Induction and Regulation
No publicly available research data.
Comprehensive Molecular Mechanisms of Action (MOA) Elucidation
No publicly available research data.
Diverse Academic and Technological Applications of 6 2 Aminophenoxy Nicotinonitrile Derivatives
Development of Fluorescent Probes and Chemical Sensors
Nicotinonitrile derivatives are recognized for their fluorescent properties, making them valuable in the development of sensors for various chemical and biological applications. researchgate.netresearchgate.net Their fluorescence characteristics are often sensitive to the surrounding environment, such as solvent polarity and viscosity, which can be harnessed for monitoring physical and chemical processes. mdpi.commdpi.com
The development of fluorescent probes is a critical area of research for detecting reactive species in biological systems, such as peroxynitrite (ONOO⁻), which is implicated in various pathological processes. thno.orgresearchgate.net Scientists have engineered a multitude of small-molecule fluorescent probes that offer high sensitivity and selectivity for detecting such species in living cells. thno.org The general principle often involves a reaction between the probe and the analyte, which triggers a change in fluorescence, such as a "turn-on" or ratiometric response. thno.orgnih.gov
For instance, 2-amino-4,6-diphenylnicotinonitrile derivatives have been investigated as highly sensitive fluorescent molecular sensors for monitoring different types of photopolymerization processes. mdpi.commdpi.com These probes have demonstrated superior sensitivity compared to commercially available sensors like 7-diethylamino-4-methylcoumarin. mdpi.com The fluorescence of these compounds shifts in response to changes in the local environment during polymerization, allowing for real-time monitoring of the reaction progress. mdpi.commdpi.com
Furthermore, the design of these molecules can be tailored for specific targets. By modifying the structure, researchers can create probes that are selective for certain ions or molecules. edelweisspublications.com For example, probes based on related nitrogen-containing heterocyclic structures have been developed for detecting metal ions like Zn(II) and for imaging superoxide (B77818) anions in living organisms using advanced techniques like two-photon microscopy. nih.govnih.gov
Table 1: Examples of Nicotinonitrile Derivatives and Related Compounds in Sensing
| Compound/Derivative Class | Application | Detection Mechanism | Reference |
|---|---|---|---|
| 2-Amino-4,6-diphenylnicotinonitriles | Monitoring photopolymerization | Solvent-dependent fluorescence shifts | mdpi.commdpi.com |
| Quinoline derivative (HQ) | Two-photon fluorescent probe for superoxide anion | "Turn-on" fluorescence based on extended π-conjugation | nih.gov |
| N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide (TSQ) | Recognition-based probe for Zn(II) | Chelation-enhanced fluorescence (FL) | nih.gov |
Materials Science Applications (e.g., Polymer Components, Functional Materials)
In materials science, nicotinonitrile derivatives are valued for their optical and electronic properties, leading to their incorporation into functional materials. researchgate.net Their inherent fluorescence is a key characteristic exploited in this domain. researchgate.netresearchgate.net
One significant application is their use as components in photopolymerization. Certain 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives not only act as sensors to monitor the polymerization process but also serve a dual role as co-initiators. mdpi.comnih.gov They can accelerate cationic photopolymerization, particularly for epoxide and vinyl monomers, when used with diphenyliodonium (B167342) salt photoinitiators. mdpi.comnih.gov This dual functionality makes them highly efficient components in the formulation of advanced polymer materials cured by light.
Corrosion Inhibition Research
Derivatives of nicotinonitrile have emerged as effective corrosion inhibitors, particularly for protecting metals like carbon steel in aggressive acidic environments. bohrium.com The presence of heteroatoms (nitrogen, oxygen, sulfur) and aromatic rings in their structure allows them to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. bohrium.comnih.gov
Studies on newly synthesized nicotinonitrile derivatives, such as 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN), have demonstrated their high efficiency in inhibiting the corrosion of carbon steel in 1 M hydrochloric acid. bohrium.com The inhibition efficiency of these compounds increases with their concentration. bohrium.com Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these molecules act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. bohrium.com
The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer. bohrium.com Thermodynamic calculations of the Gibbs free energy of adsorption indicate that the process involves both physical and chemical adsorption (chemisorption). bohrium.com Surface analysis techniques like Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) have confirmed the formation of a protective film on the metal surface, which reduces surface roughness and blocks active corrosion sites. bohrium.com
Table 2: Corrosion Inhibition Efficiency of Nicotinonitrile Derivatives on Carbon Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Temperature (°C) | Reference |
|---|---|---|---|---|
| APTDN | 5 x 10⁻⁴ | >90% (estimated from graph) | 25 | bohrium.com |
| DPAN | 5 x 10⁻⁴ | ~85% (estimated from graph) | 25 | bohrium.com |
Note: Data for APTDN and DPAN are estimated from graphical representations in the source. The pyrimidine (B1678525) derivative is included for comparative context on heterocyclic inhibitors.
Role as Key Intermediates in Complex Molecule Synthesis
Nicotinonitrile derivatives are valuable building blocks in organic synthesis, serving as key intermediates for the construction of more complex heterocyclic systems. researchgate.neteurjchem.com Their synthesis is often straightforward, for example, through the condensation of α,β-unsaturated ketones (chalcones) with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297). researchgate.netmdpi.com
Once formed, these nicotinonitrile scaffolds can undergo further reactions to create fused heterocyclic compounds. A notable example is their use in synthesizing furo[2,3-b]pyridine (B1315467) derivatives. eurjchem.com This is typically achieved through a Thorpe-Ziegler cyclization reaction, which is an intramolecular condensation that leads to the formation of a new ring fused to the pyridine (B92270) core. eurjchem.com
The versatility of the nicotinonitrile core allows for the introduction of various substituents, enabling the creation of a diverse library of compounds. eurjchem.comnih.gov For instance, reacting nicotinonitrile derivatives with hydrazonoyl chlorides can yield fused pyrazolopyridine systems, which are another class of heterocycles with significant biological interest. nih.gov The ability to serve as a platform for generating molecular diversity makes 6-(2-aminophenoxy)nicotinonitrile and its analogues crucial intermediates for medicinal chemistry and materials science research programs. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
